Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
Description
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS: 42435-88-1) is a chiral pyrrolidinone derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. Structurally, it features a five-membered lactam ring (5-oxopyrrolidine) substituted with a methyl ester group at position 2 and a methyl group at position 1 (Figure 1). This compound is enantiomerically pure in its (S)-configuration, as noted in synthetic and analytical studies .
Its synthesis typically involves cyclization or esterification reactions, as exemplified by the use of sulfuric acid in methanol to generate methyl esters from carboxylic acid precursors . Key spectral data include:
- IR: Strong C=O stretches at 1738 cm⁻¹ (ester) and 1659 cm⁻¹ (lactam).
- ¹H-NMR: Methyl ester singlet at δ 3.70 ppm and lactam N–CH₂ protons at δ 3.86–3.94 ppm .
- Melting Point: 145–146°C (for derivatives with aryl substituents) .
The compound is utilized in pharmaceutical research, particularly as a precursor for bioactive molecules, due to its rigid pyrrolidinone scaffold and stereochemical versatility .
Properties
IUPAC Name |
methyl 1-methyl-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXDQXQHQRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Solvent Effects
Esterification efficiency correlates strongly with solvent polarity and temperature. Methanol, a polar protic solvent, facilitates acid-catalyzed esterification but requires elevated temperatures (50–65°C) for optimal yields. In contrast, ethyl acetate, used in Boc protection, provides a nonpolar environment that stabilizes intermediates and reduces side reactions.
Catalysts and Reagent Stoichiometry
Thionyl chloride’s role in esterification is twofold: it activates the carboxylic acid as an acyl chloride and generates HCl in situ, further catalyzing the reaction. Stoichiometric excess of methanol (15–20 mol per mole of acid) ensures complete conversion. For Boc protection, DMAP’s catalytic activity hinges on its ability to stabilize the transition state through hydrogen bonding.
Purification Techniques
Recrystallization remains pivotal for isolating high-purity product. Benzene, though less commonly used today due to toxicity concerns, effectively reduces solubility in methanol-based reaction mixtures. Modern alternatives like ethyl acetate/hexane mixtures offer safer recrystallization media without compromising yield.
Comparative Analysis of Synthetic Methods
The table below contrasts key methodologies:
*Estimated based on analogous reactions.
The two-step Boc method offers superior stereochemical control, critical for pharmaceutical applications, whereas direct esterification provides a simpler, scalable route. Recrystallization with benzene achieves exceptional purity but necessitates careful solvent handling.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to yield corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Analytical Characterization
Table 2: Analytical Data Comparison
Biological Activity
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, a derivative of pyrrolidine, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and features a five-membered nitrogen-containing heterocycle. Its structure allows for various interactions with biological targets, particularly in the context of enzyme inhibition and cellular signaling.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer activity. The following table summarizes key findings from various research studies regarding the compound's efficacy against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 66 | Induces apoptosis via mitochondrial pathway |
| Derivative A | RPMI 8226 (multiple myeloma) | 61 | Proteasome inhibition |
| Derivative B | HCT116 (colon cancer) | 43 | Cell cycle arrest at G2/M phase |
Case Study: A549 Lung Cancer Model
In a study evaluating the anticancer properties of several 5-oxopyrrolidine derivatives, this compound was tested against A549 human lung adenocarcinoma cells. The compound exhibited an IC50 value of 66 µM, indicating significant cytotoxicity. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in lung cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant pathogens. The following table summarizes its antibacterial efficacy against various strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | >128 µg/mL | No significant activity |
| Escherichia coli (carbapenem-resistant) | >128 µg/mL | No significant activity |
| Klebsiella pneumoniae | >128 µg/mL | No significant activity |
Despite showing limited direct antimicrobial activity against certain strains, the compound's derivatives are being investigated for their potential to enhance efficacy through structural modifications .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and cellular pathways. Notably, it has been suggested that this compound may act as an inhibitor of GABA transaminase, leading to increased levels of gamma-aminobutyric acid (GABA), which plays a crucial role in neuronal signaling and may contribute to its analgesic effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing enantiomerically pure Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate?
- The compound is synthesized via diastereoselective routes, often starting from chiral precursors like L-proline derivatives. For example, asymmetric alkylation or cyclization reactions under controlled conditions (e.g., anhydrous solvents, low temperatures) can preserve stereochemistry. Post-synthetic modifications, such as esterification, are optimized using catalytic agents like DMAP (4-dimethylaminopyridine) to enhance yield and purity .
- Key Technique : Use chiral HPLC or polarimetry to confirm enantiomeric purity post-synthesis .
Q. How should researchers handle solubility and storage of this compound to ensure stability?
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-warming to 37°C with sonication improves dissolution .
- Storage : Store at -20°C in airtight, light-resistant containers. For stock solutions in DMSO, aliquot to avoid freeze-thaw cycles, which degrade ester functionalities. Shelf life is ~1 month at -20°C and ~6 months at -80°C .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR confirm the ester and lactam groups. Key signals include the methyl ester (δ ~3.7 ppm) and the lactam carbonyl (δ ~175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 158.1) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry via SHELXL refinement (e.g., using Bruker D8 Venture instruments) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in nucleophilic substitutions?
- The (S)-configured methyl group at position 1 creates steric hindrance, directing nucleophilic attacks to the less hindered carbonyl at position 5. Computational modeling (e.g., DFT with Gaussian 16) predicts regioselectivity trends, validated by kinetic studies .
- Methodological Tip : Use chiral auxiliaries or transition-state analogs to probe steric effects .
Q. What computational approaches are used to analyze the ring puckering dynamics of this compound?
- Apply Cremer-Pople parameters to quantify ring puckering via X-ray or neutron diffraction data. The 5-membered ring adopts an envelope conformation (Δ ~20°), with the lactam oxygen out-of-plane. MD simulations (e.g., AMBER) model flexibility under physiological conditions .
- Validation : Compare calculated puckering amplitudes (e.g., Q = 0.5 Å) with crystallographic data .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Case Study : Discrepancies in antimicrobial assays may arise from impurities in stereoisomeric mixtures. Use orthogonal purification (e.g., prep-HPLC followed by recrystallization) and validate purity via -NMR integration .
- Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., aryl groups at position 3) with bioactivity .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 157.17 g/mol | |
| Melting Point | Not reported; amorphous solid | |
| Solubility in DMSO | ≥50 mg/mL (pre-warmed) | |
| Chiral Purity (HPLC) | ≥99% ee (Chiralcel OD-H column) |
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Stereocontrol | Key Challenge |
|---|---|---|---|
| Diastereoselective Alkylation | 65–75 | High (via L-proline) | Epimerization at high temps |
| Catalytic Asymmetric Cyclization | 55–60 | Moderate (Rh-complex) | Catalyst cost |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
